molecular formula C11H18N2 B8755728 3-Pyridinehexanamine CAS No. 88940-38-9

3-Pyridinehexanamine

Cat. No.: B8755728
CAS No.: 88940-38-9
M. Wt: 178.27 g/mol
InChI Key: AGJLDGNUWCWUAU-UHFFFAOYSA-N
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Description

3-Pyridinehexanamine is an organic compound characterized by a six-carbon alkyl chain (hexanamine) attached to the 3-position of a pyridine ring. Its molecular structure combines the aromaticity and basicity of pyridine with the aliphatic flexibility of a hexylamine chain. The compound is identified by CAS number 88940-38-9 and is commercially available through suppliers like Shanghai Jieshi Kai Biotechnology Co., Ltd. .

Properties

CAS No.

88940-38-9

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

IUPAC Name

6-pyridin-3-ylhexan-1-amine

InChI

InChI=1S/C11H18N2/c12-8-4-2-1-3-6-11-7-5-9-13-10-11/h5,7,9-10H,1-4,6,8,12H2

InChI Key

AGJLDGNUWCWUAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CCCCCCN

Origin of Product

United States

Comparison with Similar Compounds

Key Structural and Functional Insights

  • Chain Length :

    • Shorter chains (e.g., butanamine) may enhance solubility but reduce membrane permeability compared to hexanamine or heptanamine .
    • Longer chains (e.g., heptanamine) could improve binding to hydrophobic pockets in proteins but may increase metabolic instability.
  • N-Methylation reduces amine basicity, which might decrease off-target interactions (e.g., with monoamine oxidases).
  • Functional Group Modifications :

    • Amide and carboxylic acid derivatives (e.g., 3-Pyridinehexanamide) exhibit distinct polarity and hydrogen-bonding capacity, making them suitable for targeting polar binding sites .

Research Findings and Limitations

  • Pharmacological Data: No direct studies on this compound’s biological activity are cited in the provided sources. However, pyridine-containing analogs (e.g., NIH compounds in ) often target neurotransmitter receptors (e.g., opioid, benzodiazepine systems) , suggesting plausible mechanisms for exploration.
  • Synthetic Accessibility : Supplier listings indicate commercial availability of this compound and its derivatives, implying established synthetic routes .
  • Gaps in Literature : Detailed pharmacokinetic or toxicity profiles are absent. For example, while NIH 8687 (a phenylpiperidine derivative) and NIH 8747 (a morphinan analog) are structurally distinct, they highlight the diversity of pyridine-related pharmacophores in drug discovery .

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